N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,6-10-3-5-18-8-10)9-14-12(15)11-2-4-17-7-11/h2-5,7-8,16H,6,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJPVNCQHCEOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Synthesis
This method begins with thiophen-3-ylmethanol, which undergoes a Mannich reaction with formaldehyde and ammonium chloride to form a β-amino alcohol intermediate. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C yields the primary amine. Challenges include controlling regioselectivity and minimizing over-alkylation byproducts.
Epoxide Ring-Opening Approach
An alternative route involves the synthesis of 2-(thiophen-3-yl)methyloxirane, followed by ring-opening with aqueous ammonia under high pressure (80–100°C). This method produces the desired amine with >85% enantiomeric excess when catalyzed by chiral Lewis acids such as (R)-BINOL-derived titanium complexes. The epoxide intermediate is synthesized via epoxidation of 3-vinylthiophene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).
Protection of the Hydroxyl Group
The hydroxyl group in the propylamine intermediate necessitates protection during subsequent amide bond formation to prevent side reactions. Patent literature describes two prevalent strategies:
Phthalic Anhydride Protection
Treatment of 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine with phthalic anhydride in pyridine at 60–65°C forms a phthalimide-protected derivative. This method achieves near-quantitative conversion and facilitates easy deprotection under acidic conditions (HCl/EtOH, 25°C).
Silyl Ether Formation
Using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dimethylformamide (DMF), the hydroxyl group is converted to a TBDMS ether. This approach is favored for its stability under basic conditions and mild deprotection using tetrabutylammonium fluoride (TBAF).
Synthesis of Furan-3-Carboxylic Acid
The furan-3-carboxylic acid component is synthesized via cyclization or cross-coupling methods:
Cyclization of γ-Keto Esters
Heating ethyl γ-keto-β-(2-furyl)acrylate in sulfuric acid (H₂SO₄) at 120°C induces cyclization to furan-3-carboxylic acid. Yields range from 70–75%, with purification via recrystallization from ethanol.
Sonogashira Coupling
A palladium-catalyzed Sonogashira coupling between 3-iodofuran and trimethylsilylacetylene (TMSA) in triethylamine (TEA) produces 3-ethynylfuran, which is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in aqueous acetone. This method offers superior regioselectivity compared to traditional cyclization.
Amide Bond Formation
Coupling the protected amine intermediate with furan-3-carboxylic acid is achieved through activating agents:
Carbodiimide-Mediated Coupling
A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation at 0°C, yielding the protected carboxamide. Typical reaction times span 12–16 hours, with yields of 80–85%.
Phosphonium Salt Activation
Employing propylphosphonic anhydride (T3P®) in ethyl acetate at 25°C reduces side-product formation, achieving 92% yield. This method is scalable and avoids racemization of chiral centers.
Deprotection and Final Product Isolation
Acidic Deprotection of Phthalimide
Stirring the protected carboxamide in 6M HCl at 60°C for 4 hours cleaves the phthalimide group, followed by neutralization with sodium bicarbonate (NaHCO₃). Extraction with ethyl acetate and silica gel chromatography yields the final product.
Silyl Ether Removal
Treatment with TBAF in THF (0°C, 2 hours) removes the TBDMS group, with subsequent purification via flash chromatography (hexane/ethyl acetate gradient).
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 16 hours | 30 minutes |
| Yield | 80% | 95% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
| Energy Input | 120 kWh/kg | 40 kWh/kg |
Flow systems minimize thermal degradation and improve mixing homogeneity, particularly during amide coupling.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient)
- Melting Point : 148–150°C (DSC)
- Chiral Purity : >99% ee (Chiralpak AD-H column, n-hexane/isopropanol)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Phthalimide Route | High-yielding, easy deprotection | Acidic conditions may degrade furan |
| Silyl Ether Route | Mild conditions, chiral retention | Costlier reagents |
| T3P® Coupling | Rapid, high efficiency | Requires anhydrous conditions |
Chemical Reactions Analysis
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, using reagents like bromine or chlorine to introduce halogen atoms.
Amidation: The carboxamide group can undergo further amidation reactions with various amines to form secondary or tertiary amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of organic semiconductors and other advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and are known for their electronic properties and biological activities.
Furan derivatives: Compounds with a furan ring are studied for their potential as bioactive molecules and materials.
Carboxamides: This class of compounds is widely studied for their therapeutic potential and diverse chemical reactivity.
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, backed by relevant research findings and data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 265.33 g/mol. It features a furan ring, a thiophene ring, and a carboxamide group, which contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃S |
| Molecular Weight | 265.33 g/mol |
| CAS Number | 2097920-43-7 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Furan Ring : Achieved through the Paal-Knorr synthesis.
- Introduction of the Thiophene Ring : Synthesized via the Gewald reaction.
- Coupling of Rings : Involves halogenation and nucleophilic substitution.
- Formation of the Carboxamide Group : Final step involves amidation reactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains with promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These values suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.
Anticancer Activity
The compound's anticancer potential has been evaluated in various cell lines, showing significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
These findings indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiophene and furan derivatives known for their biological activities:
| Compound Type | Activity |
|---|---|
| Thiophene Derivatives | Known for electronic properties and various biological activities |
| Furan Derivatives | Explored for bioactivity in medicinal chemistry |
Case Studies
- A study demonstrated that derivatives of thiophene exhibited significant anticancer properties, with some compounds showing IC50 values lower than those of established chemotherapeutics.
- Research on furan-based compounds indicated their potential in modulating cellular pathways involved in cancer progression, supporting the hypothesis that this compound could have similar effects.
Q & A
Basic Research Questions
Synthesis and Optimization of Reaction Conditions Q: What are the optimal synthetic routes and reaction conditions for preparing N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide? A: The synthesis involves multi-step organic reactions, including:
- Thiophene functionalization : Suzuki-Miyaura coupling to introduce the thiophene moiety, requiring palladium catalysts and controlled temperatures (70–90°C) .
- Amide bond formation : Activation of the furan-3-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by nucleophilic substitution with the hydroxypropylamine intermediate. Solvent choice (e.g., DMF or THF) and stoichiometric ratios are critical for yields >75% .
- Hydroxyl group preservation : Use of protecting groups (e.g., TBS) during synthesis to prevent undesired oxidation .
Structural Characterization Techniques Q: What analytical methods are recommended for confirming the compound’s molecular structure? A:
- NMR spectroscopy : H and C NMR to resolve signals from the thiophene (δ 6.8–7.2 ppm), furan (δ 7.3–7.5 ppm), and hydroxyl protons (δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 307.12) .
- X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding networks .
Preliminary Biological Screening Q: How can researchers assess the compound’s potential bioactivity? A:
- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfonamide and hydroxyl groups for hydrogen bonding .
- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Mechanistic Studies of Bioactivity Q: How can the compound’s interaction with biological targets be elucidated? A:
- Molecular docking : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model binding affinities with proteins like COX-2 or EGFR .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., values) for the thiophene-furan scaffold with immobilized receptors .
- Metabolite profiling : LC-MS/MS to identify reactive intermediates formed via cytochrome P450-mediated oxidation .
Resolving Data Contradictions in Bioactivity Q: How should researchers address discrepancies in reported biological activities? A:
- Dose-response reevaluation : Test compound purity via HPLC (>98%) and exclude batch variability .
- Cell-line specificity : Compare activity across multiple models (e.g., primary vs. immortalized cells) to identify context-dependent effects .
- Synergistic studies : Evaluate combinatorial effects with standard therapeutics (e.g., cisplatin) to rule out off-target interactions .
Electronic Properties for Material Science Applications Q: What methodologies characterize the compound’s electronic behavior for organic semiconductor applications? A:
- Cyclic voltammetry : Measure redox potentials (e.g., HOMO/LUMO levels) in acetonitrile with a Ag/AgCl reference electrode .
- UV-Vis spectroscopy : Analyze π→π* transitions in the thiophene-furan system (λmax ~270–300 nm) .
- DFT simulations : Compute charge-transfer efficiencies using Gaussian09 with basis sets like 6-311++G(d,p) .
Stability and Degradation Pathways Q: How can the compound’s stability under physiological conditions be assessed? A:
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H2O2) conditions, followed by UPLC monitoring .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C) for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
